4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Overview
Description
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid: is a potent and orally active cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is primarily used in the research and treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Galicaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques .
Industrial Production Methods: : Industrial production of Galicaftor is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: : Galicaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: : Common reagents used in the reactions of Galicaftor include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: : The major products formed from the reactions of Galicaftor include its active metabolites, which are crucial for its therapeutic effects .
Scientific Research Applications
Chemistry: : In chemistry, Galicaftor is used as a model compound for studying CFTR correctors and their mechanisms of action .
Biology: : In biological research, Galicaftor is used to study the cellular and molecular mechanisms underlying cystic fibrosis and to develop new therapeutic strategies .
Medicine: : In medicine, Galicaftor is being investigated for its potential to treat cystic fibrosis by correcting the defective CFTR protein .
Industry: : In the pharmaceutical industry, Galicaftor is used in the development of new drugs and therapies for cystic fibrosis .
Mechanism of Action
Mechanism: : Galicaftor exerts its effects by correcting the defective CFTR protein, which is responsible for the symptoms of cystic fibrosis. It binds to the CFTR protein and stabilizes its structure, allowing it to function properly .
Molecular Targets and Pathways: : The primary molecular target of Galicaftor is the CFTR protein. It interacts with specific domains of the protein to enhance its stability and function .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Galicaftor include other CFTR correctors such as Lumacaftor, Tezacaftor, and Elexacaftor .
Uniqueness: : Galicaftor is unique in its ability to correct the CFTR protein with high potency and oral bioavailability. It has shown promising results in clinical studies, making it a valuable addition to the treatment options for cystic fibrosis .
Biological Activity
The compound 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid , also known as ABBV-2222 or GLPG2222, is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analysis with other CF therapies.
Structural Features
Feature | Description |
---|---|
Core Structure | Dihydro-2H-chromen with benzoic acid moiety |
Functional Groups | Difluoromethoxy, benzodioxole, cyclopropyl amine |
Molecular Weight | 415.39 g/mol |
ABBV-2222 functions primarily as a CFTR corrector , aimed at enhancing the processing and trafficking of the F508del CFTR protein to the cell surface. The F508del mutation is the most common cause of CF, leading to misfolded proteins that fail to reach the cell membrane effectively.
Biological Activity
- Corrector Activity : ABBV-2222 has been shown to increase the presence of properly folded CFTR at the cell surface, thereby restoring chloride ion transport across epithelial cells.
- Potentiation of CFTR Function : In combination with other potentiators like Ivacaftor, this compound improves the function of the CFTR channel once it reaches the membrane.
In Vitro Studies
In vitro studies indicate that ABBV-2222 significantly enhances the maturation and function of F508del CFTR in human bronchial epithelial cells. Comparative studies reveal that it exhibits superior potency compared to existing correctors like Lumacaftor (VX-809) .
Case Studies and Trials
Recent clinical trials have evaluated ABBV-2222's efficacy in patients with cystic fibrosis:
- Study Design : Phase II trials assessed the safety and efficacy of ABBV-2222 in combination with Ivacaftor.
- Results : Patients receiving ABBV-2222 showed a mean improvement in Forced Expiratory Volume (FEV1) ranging from 6% to 12% over baseline measures .
Comparative Analysis with Other Therapies
Therapy | Corrector | Potentiator | FEV1 Improvement (%) | Notes |
---|---|---|---|---|
ABBV-2222 | Yes | Yes | 6 - 12 | Superior potency compared to VX-809 |
Lumacaftor | Yes | No | 3 - 5 | Limited efficacy alone |
Ivacaftor | No | Yes | 10 - 15 | Effective in conjunction with correctors |
Safety Profile
ABBV-2222 has been generally well tolerated in clinical trials, with adverse effects similar to those observed with other CF therapies. Common side effects include gastrointestinal disturbances and respiratory symptoms. Long-term safety data are still being collected as part of ongoing studies .
Properties
IUPAC Name |
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYQHXNAQHIKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.